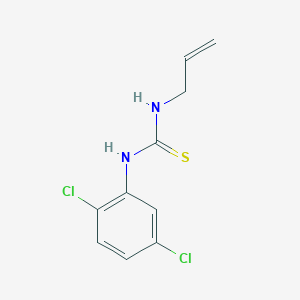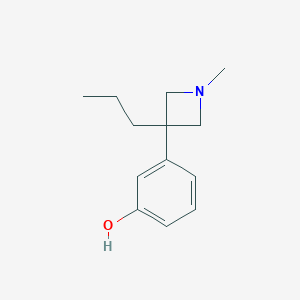
Phenol, 3-(1-methyl-3-propyl-3-azetidinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 3-(1-methyl-3-propyl-3-azetidinyl)-, also known as MPAA, is a chemical compound that has been widely studied for its potential applications in the field of scientific research. This compound is a member of the azetidine family, which is a class of organic compounds that contain a four-membered nitrogen-containing ring. MPAA has been shown to have a number of interesting properties that make it useful for a variety of research applications.
Mécanisme D'action
The mechanism of action of Phenol, 3-(1-methyl-3-propyl-3-azetidinyl)- is not fully understood, but it is believed to involve the modulation of neurotransmitter activity in the brain. Phenol, 3-(1-methyl-3-propyl-3-azetidinyl)- has been shown to interact with a number of different neurotransmitter systems, including the dopamine, serotonin, and acetylcholine systems. It has been suggested that Phenol, 3-(1-methyl-3-propyl-3-azetidinyl)- may work by increasing the release of certain neurotransmitters, or by blocking the reuptake of others.
Effets Biochimiques Et Physiologiques
Phenol, 3-(1-methyl-3-propyl-3-azetidinyl)- has been shown to have a number of interesting biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which are two neurotransmitters that are involved in mood regulation. It has also been shown to have antioxidant properties, which may make it useful for protecting against oxidative damage in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Phenol, 3-(1-methyl-3-propyl-3-azetidinyl)- in lab experiments is that it is relatively easy to synthesize in large quantities. It is also relatively stable, which makes it easy to handle and store. One limitation of using Phenol, 3-(1-methyl-3-propyl-3-azetidinyl)- is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are a number of potential future directions for research on Phenol, 3-(1-methyl-3-propyl-3-azetidinyl)-. One area that is of particular interest is its potential as a therapeutic agent for the treatment of neurological disorders. Another area of interest is its potential as a tool for studying the mechanisms of action of various neurotransmitters. Further research is needed to fully understand the mechanisms of action of Phenol, 3-(1-methyl-3-propyl-3-azetidinyl)- and to explore its potential applications in the field of scientific research.
Méthodes De Synthèse
Phenol, 3-(1-methyl-3-propyl-3-azetidinyl)- can be synthesized using a number of different methods. One common method involves the reaction of 1-methyl-3-propylazetidine with phenylmagnesium bromide, followed by oxidation with hydrogen peroxide. Another method involves the reaction of 1-methyl-3-propylazetidine with phenylacetic acid, followed by decarboxylation with heat. Both of these methods have been shown to be effective for synthesizing Phenol, 3-(1-methyl-3-propyl-3-azetidinyl)- in high yields.
Applications De Recherche Scientifique
Phenol, 3-(1-methyl-3-propyl-3-azetidinyl)- has been used in a number of scientific research applications. One area where it has been studied extensively is in the field of neuroscience. Phenol, 3-(1-methyl-3-propyl-3-azetidinyl)- has been shown to have a number of interesting properties that make it useful for studying the mechanisms of action of various neurotransmitters. It has also been studied for its potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
17184-83-7 |
|---|---|
Nom du produit |
Phenol, 3-(1-methyl-3-propyl-3-azetidinyl)- |
Formule moléculaire |
C13H19NO |
Poids moléculaire |
205.3 g/mol |
Nom IUPAC |
3-(1-methyl-3-propylazetidin-3-yl)phenol |
InChI |
InChI=1S/C13H19NO/c1-3-7-13(9-14(2)10-13)11-5-4-6-12(15)8-11/h4-6,8,15H,3,7,9-10H2,1-2H3 |
Clé InChI |
CFDYNSALJJBAEH-UHFFFAOYSA-N |
SMILES |
CCCC1(CN(C1)C)C2=CC(=CC=C2)O |
SMILES canonique |
CCCC1(CN(C1)C)C2=CC(=CC=C2)O |
Autres numéros CAS |
17184-83-7 |
Synonymes |
1-Methyl-3-propyl-3-(3-hydroxyphenyl)azetidine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



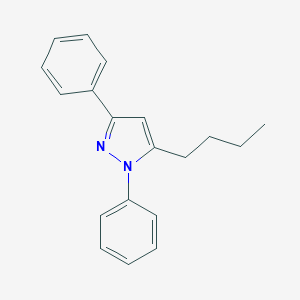
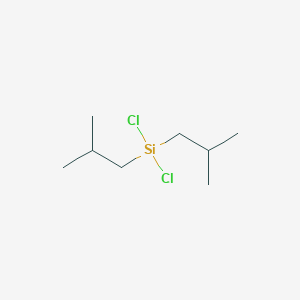
![10-[[5-[(10-Oxoanthracen-9-ylidene)methyl]furan-2-yl]methylidene]anthracen-9-one](/img/structure/B97772.png)
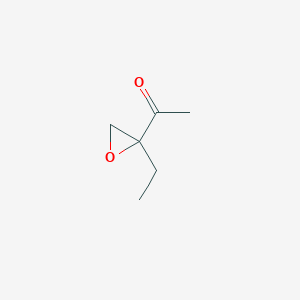
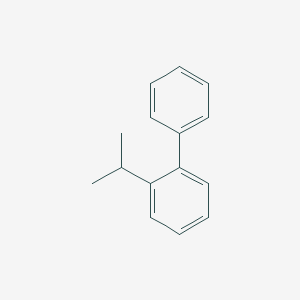
![6-Methylbenzo[b]thiophene](/img/structure/B97776.png)
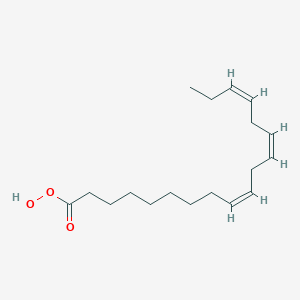
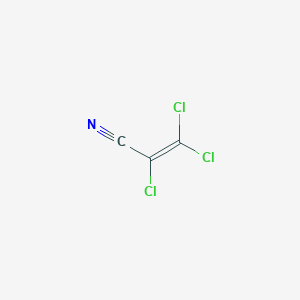
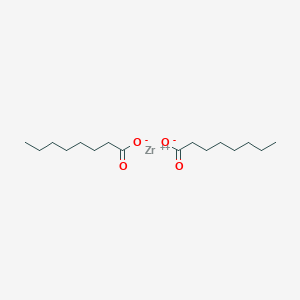
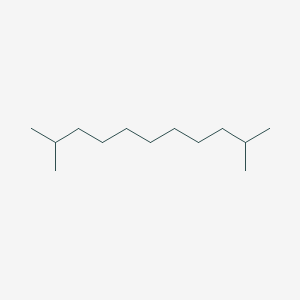
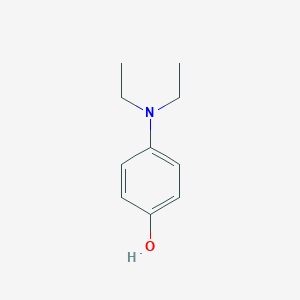
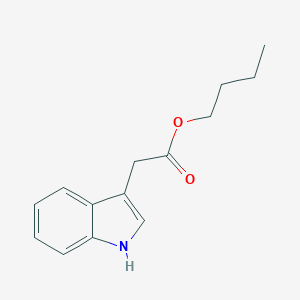
![3,6-Dioxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B97790.png)
